
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one, also known as Tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. It was first synthesized in 1950 and was later approved by the FDA as a medication for the treatment of Alzheimer's disease in 1993. Tacrine is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, Tacrine increases the levels of acetylcholine in the brain, which improves cognitive function in Alzheimer's patients.
Mechanism of Action
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one increases the levels of acetylcholine in the brain, which improves cognitive function in Alzheimer's patients.
Biochemical and Physiological Effects
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been shown to improve cognitive function in Alzheimer's patients by increasing the levels of acetylcholine in the brain. It has also been shown to have neuroprotective effects and can help to prevent the degeneration of neurons in the brain.
Advantages and Limitations for Lab Experiments
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one is a potent inhibitor of acetylcholinesterase and has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. However, it has several limitations, including its short half-life, which requires frequent dosing, and its potential for hepatotoxicity.
Future Directions
There are several future directions for research on 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one. One area of research is the development of new and improved acetylcholinesterase inhibitors that have fewer side effects and longer half-lives. Another area of research is the development of new therapies for the treatment of Alzheimer's disease that target other mechanisms of the disease, such as amyloid beta accumulation and neuroinflammation. Additionally, 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been shown to have potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease, and further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one involves several steps, starting with the reaction of 2-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole with ethyl formate to form the corresponding ethyl ester. This ester is then hydrolyzed to form the corresponding carboxylic acid, which is then converted to the amide by reacting it with ammonia. The amide is then cyclized using phosphorus oxychloride to form 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one.
Scientific Research Applications
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in Alzheimer's patients by increasing the levels of acetylcholine in the brain. 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease.
properties
CAS RN |
5464-89-1 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
10-methyl-1,2,3,4-tetrahydroacridin-9-one |
InChI |
InChI=1S/C14H15NO/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2,4,6,8H,3,5,7,9H2,1H3 |
InChI Key |
FGVSSSCNMCYKJG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCCC2)C(=O)C3=CC=CC=C31 |
Canonical SMILES |
CN1C2=C(CCCC2)C(=O)C3=CC=CC=C31 |
Other CAS RN |
5464-89-1 |
solubility |
32 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




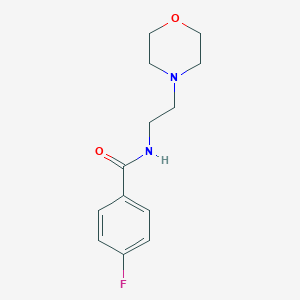
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
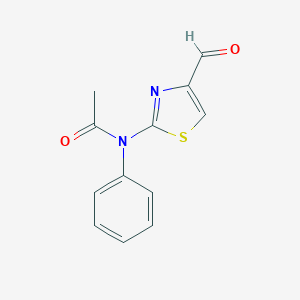
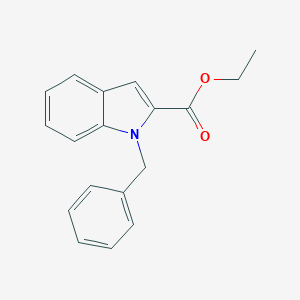
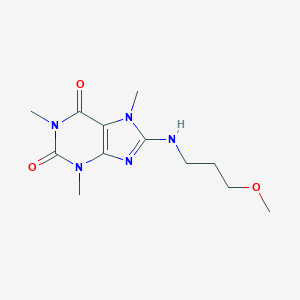
![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)
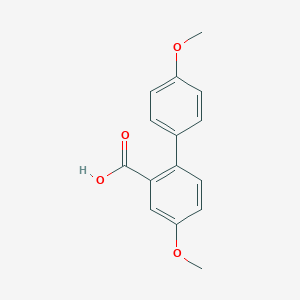
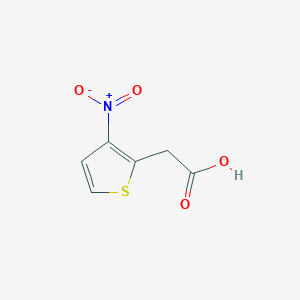
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)


